(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate
Beschreibung
The compound "(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate" is a benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core. The benzylidene group is substituted with 3,4,5-trimethoxy functionalities, contributing to electron-donating effects and steric bulk. The 6-position of the benzofuran is esterified with 2-methylpropanoate (isobutyrate), which influences solubility and metabolic stability.
Eigenschaften
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-12(2)22(24)28-14-6-7-15-16(11-14)29-17(20(15)23)8-13-9-18(25-3)21(27-5)19(10-13)26-4/h6-12H,1-5H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBJXDSKTCUORF-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β. These proteins play crucial roles in various cellular processes, including cell division, protein folding, and signal transduction.
Mode of Action
The compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it can inhibit tubulin polymerization, a critical process in cell division.
Biochemical Pathways
The compound (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate affects several biochemical pathways. By inhibiting tubulin, it disrupts the formation of the mitotic spindle, which is essential for cell division. By inhibiting Hsp90, it affects protein folding and degradation. The inhibition of TrxR disrupts the balance of cellular redox state.
Pharmacokinetics
Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, are known to exhibit diverse bioactivity effects
Result of Action
The molecular and cellular effects of (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate’s action include the inhibition of cell division and disruption of protein folding, leading to cell death. This makes it a potential candidate for anti-cancer therapy.
Biologische Aktivität
The compound (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate is a synthetic organic molecule with significant biological activity. It has garnered attention for its potential therapeutic applications due to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C22H22O7
- Molecular Weight : 398.411 g/mol
- IUPAC Name : [(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl 2-methylpropanoate
The primary mechanism of action involves the compound's ability to bind to specific proteins and enzymes, thereby inhibiting their functions. Notable targets include:
| Target Protein | Function |
|---|---|
| Tubulin | Involved in cell division |
| Heat Shock Protein 90 (Hsp90) | Chaperone protein that assists in protein folding |
| Thioredoxin Reductase (TrxR) | Antioxidant enzyme |
| Histone Lysine-Specific Demethylase 1 (HLSD1) | Epigenetic regulator |
| Activin Receptor-Like Kinase 2 (ALK2) | Involved in cell signaling |
| P-glycoprotein (P-gp) | Drug transport protein |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | Cell proliferation and survival |
The binding of the compound to these targets disrupts critical cellular processes such as mitosis and protein folding, leading to cellular apoptosis in certain contexts .
Biological Activity
Research has shown that this compound exhibits a range of biological activities:
- Anticancer Activity : The inhibition of tubulin polymerization disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Properties : By inhibiting TrxR, the compound may enhance oxidative stress in cancer cells, contributing to its anticancer effects.
- Epigenetic Modulation : Inhibition of HLSD1 can lead to changes in gene expression patterns that may be beneficial in treating various diseases.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with similar trimethoxyphenyl groups often exhibit favorable absorption and distribution characteristics. The presence of multiple methoxy groups enhances lipophilicity, which may improve bioavailability. However, specific pharmacokinetic data for this compound is limited and warrants further investigation.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity.
- Mechanistic Insights : Research published in Biochemical Pharmacology revealed that the compound induces apoptosis through the activation of caspases when targeting tubulin and Hsp90.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data Gaps
While the available evidence lacks explicit biological data, structural trends suggest:
Solubility: The target compound’s lipophilicity (clogP ~3.0 estimated) lies between the more polar sulfonate derivative () and the brominated analog ().
Synthetic Accessibility: The methoxy groups in the target compound may complicate synthesis due to protection/deprotection steps, whereas the bromine in offers a handle for further functionalization .
Crystallography: SHELX software () is widely used to resolve such structures, confirming Z-configurations and hydrogen-bonding networks critical for stability .
Q & A
Basic Synthesis & Optimization
Q: What are the critical steps and parameters for synthesizing (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate? A: Key steps include:
- Aldol Condensation : Formation of the benzylidene intermediate via reaction of 3,4,5-trimethoxybenzaldehyde with a benzofuran precursor under acidic/basic conditions (e.g., NaOH in ethanol) .
- Esterification : Coupling the intermediate with 2-methylpropanoic acid using dehydrating agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol) to achieve >95% purity. Optimal yields (~60–70%) require strict temperature control (60–80°C) and inert atmospheres to prevent oxidation .
Structural Characterization
Q: Which analytical techniques are most reliable for confirming the compound’s structure and purity? A:
- NMR Spectroscopy : ¹H/¹³C NMR to verify Z-configuration of the benzylidene group and ester linkage (e.g., δ 6.8–7.2 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
- X-ray Diffraction : Resolves stereochemistry and crystal packing; triclinic systems with P 1 space group are common for similar derivatives .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., hydrolyzed esters or oxidized benzofuran cores) .
Reaction Mechanism Analysis (Advanced)
Q: How does the benzylidene group influence regioselectivity in nucleophilic addition reactions? A: The electron-withdrawing nature of the 3-oxo group activates the α,β-unsaturated ketone for Michael additions. Computational studies (DFT) suggest the Z-configuration directs nucleophiles to the β-carbon due to steric hindrance from the 3,4,5-trimethoxybenzyl group . Experimental data show preferential attack at C-2 over C-4 in benzofuran derivatives (yield ratio 4:1 in thiophene adducts) .
Biological Activity & Mechanisms
Q: What methodologies are used to investigate its potential enzyme inhibition? A:
- In Vitro Assays : Measure IC₅₀ values against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorogenic substrates (e.g., HDAC-Glo™). Similar benzofuran derivatives show IC₅₀ ~5–20 µM .
- Molecular Docking : Aligns the compound’s 3,4,5-trimethoxybenzylidene moiety into hydrophobic pockets of target enzymes (e.g., COX-2’s Val523/Leu384 residues) .
Resolving Data Contradictions
Q: How to address discrepancies in reported biological activity across studies? A: Variations arise from:
- Stereochemical Purity : Z/E isomerization during synthesis alters binding affinity. Validate configuration via NOESY NMR (cross-peaks between benzylidene H and benzofuran C-6) .
- Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines (HEK293 vs. HeLa) affect bioavailability. Standardize protocols using USP guidelines .
Structure-Activity Relationships (Advanced)
Q: How do substituents on the benzofuran core modulate bioactivity? A:
- Methoxy Groups : 3,4,5-Trimethoxy enhances lipophilicity (logP ~3.5) and membrane penetration vs. non-substituted analogs (logP ~2.1) .
- Ester Linkage : 2-methylpropanoate improves metabolic stability over methyl esters (t₁/₂ in rat plasma: 8 h vs. 2 h) .
Stability & Degradation Pathways
Q: What are the primary degradation products under accelerated storage conditions? A:
- Hydrolysis : Ester cleavage to 3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-ol (confirmed by LC-MS at pH 7.4 and 40°C) .
- Oxidation : Benzofuran ring opening via singlet oxygen attack, forming quinone derivatives (λmax shift from 320 nm to 450 nm in UV-Vis) .
Computational Modeling Applications
Q: How can molecular dynamics (MD) simulations optimize its pharmacokinetics? A:
- Solubility Prediction : COSMO-RS models correlate with experimental logS values (−4.2 to −3.5) in PEG-400/water systems .
- Metabolism Prediction : CYP3A4-mediated demethylation of 3,4,5-trimethoxy groups identified via docking (Glide Score: −9.2 kcal/mol) .
Regioselectivity in Functionalization
Q: What strategies enhance regioselectivity during halogenation? A:
- Electrophilic Bromination : NBS (N-bromosuccinimide) in DMF targets the benzofuran C-7 position (yield: 85%) due to electron-rich aromatic rings .
- Directed ortho-Metalation : Use LDA (lithium diisopropylamide) to introduce nitro groups at C-5, leveraging the 3-oxo group as a directing moiety .
Enzymatic Inhibition Assays
Q: How to design dose-response experiments for HDAC inhibition studies? A:
- Dose Range : 0.1–100 µM in triplicate, using trichostatin A as a positive control (IC₅₀ ~20 nM).
- Data Normalization : Correct for background fluorescence (λex/λem = 360/460 nm) and quantify inhibition via nonlinear regression (GraphPad Prism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
